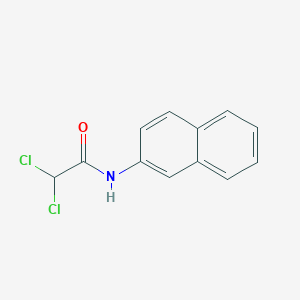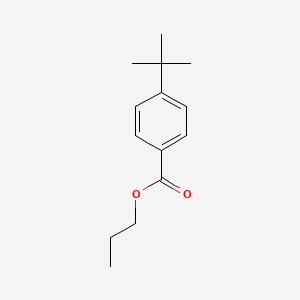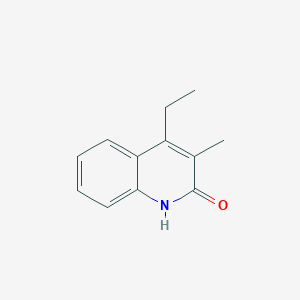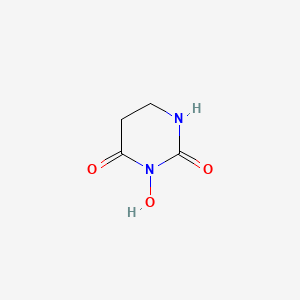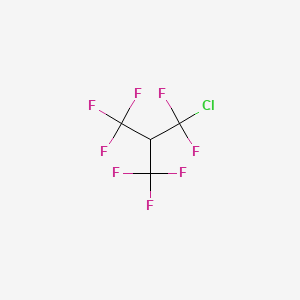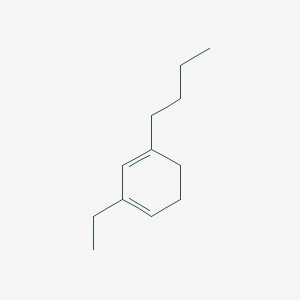![molecular formula C7H10 B14740416 Bicyclo[4.1.0]hept-2-ene CAS No. 2566-57-6](/img/structure/B14740416.png)
Bicyclo[4.1.0]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.1.0]hept-2-ene: is an organic compound with the molecular formula C₇H₁₀ . It is a bicyclic hydrocarbon featuring a cyclopropane ring fused to a cyclohexene ring. .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]hept-2-ene can be synthesized through various methods. One common approach involves the Diels-Alder reaction of cyclohexa-2,4-dienes with a dienophile, followed by photolysis to afford the desired product . The reaction proceeds regio- and stereoselectively, and the photolysis step typically involves irradiation with a high-pressure mercury lamp in benzene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.1.0]hept-2-ene undergoes a variety of chemical reactions due to its strained ring system. These reactions include:
Thermal Reactions: Such as Claisen rearrangement, vinylcyclopropane rearrangement to cyclopentenes, 1,5-hydrogen shift, and Cope rearrangement.
Nucleophilic Addition: The compound can undergo nucleophilic addition reactions due to the presence of the double bond.
Rhodium-Catalyzed Reactions: These reactions can proceed with or without the opening of the cyclopropyl ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Dienophiles: For Diels-Alder reactions.
High-Pressure Mercury Lamp: For photolysis reactions.
Rhodium Catalysts: For rhodium-catalyzed reactions.
Major Products Formed
The major products formed from the reactions of this compound include:
Cyclopentenes: From vinylcyclopropane rearrangement.
2,4-Pentadienals: From ring-opening reactions.
3-Methylene-4-vinylcyclohex-1-enes: From nucleophilic addition reactions.
Applications De Recherche Scientifique
Bicyclo[4.1.0]hept-2-ene has several scientific research applications, including:
Organic Synthesis: It serves as a useful building block in organic synthesis due to its strained ring system and reactivity.
Material Science: The compound can be used to produce a variety of new materials, such as polymers and advanced materials.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of bicyclo[4.1.0]hept-2-ene involves the release of cyclopropyl ring strain, which serves as a thermodynamic driving force for reactions . The double bond within the skeleton provides the kinetic opportunity to initiate ring-opening via coordination to a metal species . This allows the compound to undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions .
Comparaison Avec Des Composés Similaires
Bicyclo[4.1.0]hept-2-ene can be compared with other similar compounds, such as:
Bicyclo[2.2.1]hept-2-ene (Norbornene): Both compounds have strained ring systems, but norbornene has a different ring fusion pattern.
Bicyclo[3.1.0]hex-2-ene: This compound has a smaller ring system and different reactivity compared to this compound.
The uniqueness of this compound lies in its specific ring strain and reactivity, which make it a valuable compound in various chemical transformations and applications.
Propriétés
Numéro CAS |
2566-57-6 |
|---|---|
Formule moléculaire |
C7H10 |
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
bicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C7H10/c1-2-4-7-5-6(7)3-1/h1,3,6-7H,2,4-5H2 |
Clé InChI |
WJSPKNSMGLBHBW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)
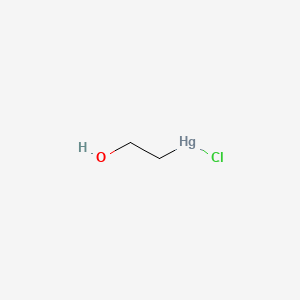
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)
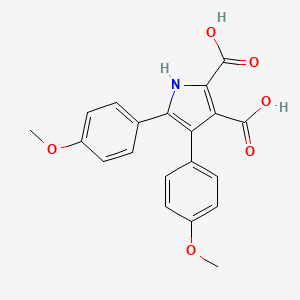
![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14740370.png)

